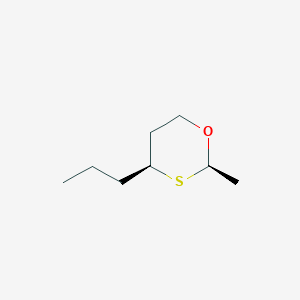

(2R,4S)-2-methyl-4-propyl-1,3-oxathiane

Description

Overview of Sulfur-Containing Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are mainstays in medicinal chemistry. Among these, sulfur-containing heterocycles have garnered substantial interest from researchers. researchgate.net For many years, these compounds have formed the core of numerous drugs approved by the FDA. researchgate.netbohrium.comnih.gov The inclusion of sulfur in a heterocyclic ring can impart a range of valuable properties, leading to a wide array of therapeutic applications.

Sulfur-containing heterocycles are noted for their diverse pharmacological activities, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, and antiviral properties. nih.govbookpi.org This broad spectrum of bioactivity has driven continuous efforts to synthesize novel sulfur-containing compounds with high medicinal value. bohrium.com Researchers are increasingly turning their attention to these structures as they explore alternatives to the more exhaustively studied nitrogen-based heterocycles. researchgate.net Approximately a quarter of all small-molecule pharmaceuticals currently in use are organosulfur compounds. tandfonline.com Despite their proven importance, many sulfur functionalities remain underutilized in drug discovery, representing a field ripe with opportunity. tandfonline.com

Table 1: Examples of Sulfur-Containing Heterocycles and Their Reported Activities

| Heterocycle | Ring Size | Reported Biological Activities |

|---|---|---|

| Thiirane | 3 | Anticancer, antimicrobial, antibacterial. bohrium.com |

| Thietane | 4 | Anticoccidial, antitumor. bohrium.com |

| Thiophene | 5 | Wide range of pharmacological activities. bohrium.com |

| Thiazole | 5 | Core of various therapeutic agents. researchgate.netbohrium.com |

| Thiazolidine | 5 | Numerous biological activities. bohrium.com |

The Stereochemical Imperative in Bioactive Molecules: Focus on Chiral Centers

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the design and development of pharmaceuticals. researchfloor.orgmdpi.com Molecules that possess this "handedness" are called chiral, and their non-superimposable mirror images are known as enantiomers. The presence of a chiral center, typically a carbon atom bonded to four different groups, is a common source of chirality in organic molecules. quora.comyoutube.com

The significance of chirality stems from the fact that biological systems, such as enzymes and receptors, are themselves chiral. mdpi.com Consequently, enantiomers of a chiral drug can interact differently with these biological targets. longdom.org One enantiomer may produce the desired therapeutic effect, while the other could be less active, inactive, or even cause harmful or toxic effects. quora.comnih.gov The tragic case of thalidomide, where one enantiomer was a sedative and the other was teratogenic, serves as a stark reminder of the critical importance of stereochemistry in drug safety. researchfloor.org

This "stereochemical imperative" has led to increased emphasis on producing enantiomerically pure drugs. researchfloor.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that require the absolute stereochemistry of chiral compounds to be determined early in the drug development process. nih.gov Focusing on a single, active enantiomer can lead to improved efficacy, a better safety profile, and reduced metabolic complexity. mdpi.com

Table 2: Potential Pharmacological Differences Between Enantiomers

| Aspect | Description |

|---|---|

| Pharmacodynamics | Enantiomers can have different, or even opposite, effects on the body's receptors and enzymes. mdpi.com |

| Pharmacokinetics | The absorption, distribution, metabolism, and excretion of each enantiomer can differ significantly. |

| Efficacy | One enantiomer is often responsible for the desired therapeutic activity (the eutomer), while the other (the distomer) may be inactive. longdom.org |

| Toxicity | The distomer may be associated with undesirable or toxic side effects. researchfloor.orgquora.com |

Contextualizing (2R,4S)-2-methyl-4-propyl-1,3-oxathiane within the Oxathiane Class

This compound is a specific stereoisomer of a sulfur- and oxygen-containing heterocycle. nih.gov The parent structure, 1,3-oxathiane (B1222684), is a six-membered ring containing an oxygen atom at position 1 and a sulfur atom at position 3. nih.gov The specific compound has a methyl group at position 2 and a propyl group at position 4. The (2R,4S) designation defines the absolute configuration at the two chiral centers (carbon atoms 2 and 4), specifying it as the cis-isomer.

This compound is primarily recognized for its sensory properties. It is a key aroma and flavor component found in yellow passion fruit. chemicalbook.com Its organoleptic profile is described as having sulfurous, tropical passion fruit, and pulpy notes. chemicalbook.com Due to these characteristics, it is used as a flavoring agent in the food industry, particularly in beverages and confectionery, and as a fragrance ingredient in perfumes and personal care products. nih.govchemimpex.com An enantioselective synthesis for (+)-cis-2-methyl-4-propyl-1,3-oxathiane has been developed, highlighting its value as an ingredient for the aroma of passion fruit. nih.gov

Table 3: Chemical and Physical Properties of 2-Methyl-4-propyl-1,3-oxathiane (B1203451) (Mixture of Isomers)

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆OS nih.gov |

| Molecular Weight | 160.28 g/mol |

| Boiling Point | 218-220 °C sigmaaldrich.com |

| Density | 0.975 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.4800 sigmaaldrich.com |

| Organoleptic Profile | Tropical, green, sulfurous chemicalbook.comsigmaaldrich.com |

Research Gaps and Opportunities in Oxathiane Chemistry and Biology

Despite the established importance of sulfur-containing heterocycles, the 1,3-oxathiane scaffold appears to be an under-explored area of chemical research, particularly concerning its potential biological activities beyond flavor and fragrance applications.

A significant research gap exists in the exploration of the broader pharmacological potential of the 1,3-oxathiane ring system. While related heterocycles like oxazines, oxadiazoles, and various sulfur-only heterocycles have been extensively investigated and shown to possess a wide range of activities, from antimicrobial to anticancer, similar comprehensive studies on 1,3-oxathianes are lacking. bohrium.comijpsr.infonih.gov The proven utility of sulfur-containing motifs in drug design suggests that 1,3-oxathianes could be a valuable, yet underutilized, scaffold for developing new therapeutic agents. tandfonline.com

Furthermore, there are opportunities for the development of new synthetic methodologies. While some asymmetric syntheses for specific oxathianes exist, nih.govacs.org expanding the synthetic toolbox to allow for more diverse and efficient access to a wider range of substituted and stereochemically pure 1,3-oxathianes could accelerate their investigation. Challenges in the synthesis and purification of related sulfur heterocycles, such as 1,4-oxathiins, indicate that developing robust and high-yielding synthetic routes can be a non-trivial but rewarding endeavor. nih.gov Investigating the structure-activity relationships (SAR) of various substituted 1,3-oxathianes could unlock new applications in medicinal chemistry and materials science, moving beyond their current role as sensory ingredients.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59323-76-1 |

|---|---|

Molecular Formula |

C8H16OS |

Molecular Weight |

160.28 g/mol |

IUPAC Name |

(2S,4R)-2-methyl-4-propyl-1,3-oxathiane |

InChI |

InChI=1S/C8H16OS/c1-3-4-8-5-6-9-7(2)10-8/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1 |

InChI Key |

GKGOLPMYJJXRGD-JGVFFNPUSA-N |

SMILES |

CCCC1CCOC(S1)C |

Isomeric SMILES |

CCC[C@@H]1CCO[C@@H](S1)C |

Canonical SMILES |

CCCC1CCOC(S1)C |

Other CAS No. |

59323-76-1 |

Pictograms |

Flammable; Irritant |

Synonyms |

cis-2-methyl-4-propyl-1,3-oxathiane |

Origin of Product |

United States |

Synthetic Methodologies for Stereocontrol of 2r,4s 2 Methyl 4 Propyl 1,3 Oxathiane

Historical Context of Oxathiane Synthesis

The synthesis of sulfur and oxygen-containing heterocycles has been a subject of interest for well over a century. Early methods for forming 1,3-oxathianes typically involved the acid-catalyzed condensation of a 3-mercapto-1-alkanol with an aldehyde or ketone. These initial approaches were generally not stereoselective and resulted in mixtures of cis and trans isomers.

A pivotal advancement in the field was the pioneering work of Ernest L. Eliel and his research group, which began to systematically explore the conformational analysis and stereochemistry of heterocyclic compounds, including 1,3-dioxanes and 1,3-oxathianes. acs.orgacs.orgacs.org This foundational work laid the groundwork for understanding the thermodynamic and kinetic factors that govern the stereochemical outcome of reactions involving these rings. Eliel's development of chiral auxiliaries derived from natural products like (+)-pulegone was a landmark achievement, demonstrating that 1,3-oxathianes could be used as powerful tools for asymmetric synthesis, enabling the creation of specific stereoisomers with high predictability. wikipedia.org This shifted the focus from merely constructing the heterocyclic core to precisely controlling its three-dimensional architecture.

Enantioselective and Diastereoselective Synthetic Routes to 1,3-Oxathianes

Achieving stereocontrol at both the C2 and C4 positions of the oxathiane ring requires sophisticated synthetic strategies. The desired (2R,4S) isomer is a cis diastereomer, meaning the methyl group at C2 and the propyl group at C4 are on the same face of the six-membered ring. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic approaches.

Chiral Auxiliary-Mediated Approaches to (2R,4S)-2-methyl-4-propyl-1,3-oxathiane

The use of a chiral auxiliary is a classical and robust strategy in asymmetric synthesis. wikipedia.orgscielo.org.mx In this approach, an enantiomerically pure molecule, the auxiliary, is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Pioneering work by Eliel demonstrated the utility of a chiral 1,3-oxathiane (B1222684) derived from (+)-pulegone as a chiral auxiliary. wikipedia.org While not a direct synthesis of the target compound, this work established the principle of using the oxathiane framework for stereocontrol. In these systems, the chiral auxiliary creates a biased steric environment, forcing an incoming electrophile to attack from a specific face. For example, the lithiation of a chiral oxathiane followed by reaction with an electrophile often proceeds with high diastereoselectivity. acs.org

A more direct application involves using a chiral auxiliary to set the stereocenter of a precursor, which is then used to form the target oxathiane. For instance, pseudoephedrine can serve as a chiral auxiliary to facilitate the diastereoselective alkylation of an amide, which can then be converted to a chiral precursor for the oxathiane ring. wikipedia.org

Asymmetric Catalysis in the Formation of the Oxathiane Ring System

Asymmetric catalysis offers a more elegant and atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For the synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, organocatalysis has proven particularly effective. researchgate.netnih.gov

A key precursor for the target molecule is (R)-3-mercaptohexan-1-ol. An efficient synthesis of this precursor was achieved through the asymmetric conjugate addition of a thiol to trans-2-hexenal. nih.gov This reaction was mediated by a proline-derived organocatalyst. The best results were obtained using benzyl (B1604629) thiol, which, after the addition reaction, was cleaved with sodium naphthalenide. This two-step sequence afforded the desired (R)-3-mercaptohexan-1-ol with a high enantiomeric excess (e.e.) and in a significantly improved yield compared to previous reports. The final cyclization with acetaldehyde (B116499) then yields the target this compound. nih.gov

This method highlights the power of organocatalysis to create key chiral building blocks from simple achiral starting materials. nsf.govnih.gov

Chemoenzymatic Synthesis of Stereospecific Oxathianes

Chemoenzymatic strategies leverage the high stereoselectivity of enzymes to perform key transformations within a synthetic sequence. nih.gov Enzymes operate under mild conditions and can offer unparalleled levels of enantio- and diastereocontrol. For oxathiane synthesis, enzymes can be used for the kinetic resolution of racemic intermediates or for the direct asymmetric transformation of a prochiral substrate.

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are frequently used for the kinetic resolution of racemic alcohols or esters. nih.gov In the context of this compound synthesis, a racemic mixture of 3-mercaptohexan-1-ol could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer (e.g., the (S)-enantiomer), leaving the desired (R)-enantiomer as the unreacted alcohol, which can then be separated and cyclized. This approach is widely used for preparing enantiopure 1,3-oxathiolane (B1218472) precursors and is directly applicable here. nih.gov

Multicomponent Reactions for Stereocontrolled Access to this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. rsc.orgresearchgate.netmdpi.comresearchgate.net While a direct three-component reaction to form this compound has not been prominently reported, the principles of MCRs can be applied to generate its key precursors.

For example, a three-component reaction could potentially be designed to assemble the 3-mercaptohexan-1-ol backbone. An efficient asymmetric three-component reaction of anilines, ethyl glyoxalates, and epoxides to yield 1,3-oxazolidine derivatives has been reported, demonstrating the feasibility of such complex assemblies. nih.gov A similar strategy could be envisioned where an aldehyde, a sulfur nucleophile, and a carbon nucleophile are combined in a stereocontrolled fashion using a chiral catalyst. The development of such a reaction would represent a highly convergent and efficient route to the target oxathiane.

Mechanistic Studies of Diastereoselective Formation of this compound

Understanding the mechanism of stereocontrol is crucial for optimizing existing synthetic routes and designing new ones. The diastereoselectivity in the formation of substituted 1,3-oxathianes is often rationalized using established stereochemical models, such as the Felkin-Anh and Cram-chelate models. wikipedia.orguwindsor.canih.govwebsite-files.comchemistnotes.comlibretexts.orguvic.ca

In the context of reactions involving chiral 1,3-oxathianes used as auxiliaries, the stereochemical outcome of nucleophilic additions to an exocyclic carbonyl group has been studied in detail. acs.org When a chelating nucleophile (like a Grignard reagent) is used, the reaction is believed to proceed through a rigid, five-membered chelate ring involving the metal ion, the carbonyl oxygen, and the ring oxygen of the oxathiane. This is known as the Cram-chelate model. nih.gov This chelation locks the conformation of the molecule, and the nucleophile attacks from the least sterically hindered face, leading to high diastereoselectivity.

For non-chelating reagents or in systems where chelation is disfavored, the Felkin-Anh model is often applied. uwindsor.cachemistnotes.com This model predicts that the largest substituent on the adjacent stereocenter will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions, thereby directing the approach of the nucleophile.

In the cyclization of (R)-3-mercaptohexan-1-ol with acetaldehyde to form the final product, the stereochemistry at C2 is controlled during the acetal (B89532) formation. The reaction typically proceeds under thermodynamic control. The six-membered 1,3-oxathiane ring adopts a chair conformation. To minimize steric strain (1,3-diaxial interactions), large substituents preferentially occupy equatorial positions. For this compound, the cis isomer is thermodynamically more stable because both the C4-propyl group and the C2-methyl group can occupy equatorial positions, leading to its preferential formation under equilibrating conditions. Computational studies on related 1,3-oxathiane systems have supported the importance of these stereoelectronic effects in determining conformational preferences. acs.org

Analytical Techniques for Stereoisomeric Purity Assessment of this compound

The determination of the enantiomeric and diastereomeric purity of this compound requires specialized analytical methods capable of distinguishing between stereoisomers. The primary techniques employed for this purpose are chiral gas chromatography and nuclear magnetic resonance spectroscopy.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers. gcms.cz The method relies on the use of a capillary column coated with a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. gcms.cz

A validated method for the chiral analysis of 2-methyl-4-propyl-1,3-oxathiane (B1203451) combines a stable isotope dilution assay (SIDA) with headspace solid-phase microextraction (HS-SPME) and chiral gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov This approach allows for both the separation and accurate quantification of the (2R,4S) and (2S,4R) enantiomers, even at trace concentrations such as those found in wine. nih.gov

Studies have successfully used this technique to establish the elution order of the enantiomers and measure their distribution in various samples. nih.gov For instance, research on wine samples showed that the concentration of this compound could range from undetectable levels up to 250 ng/L. nih.gov The selection of the appropriate chiral stationary phase is critical; derivatized cyclodextrins are commonly used for such separations. gcms.cz Multidimensional gas chromatography (MDGC) with sulfur-selective detection has also been employed to determine the enantiomeric distribution of this compound in passion fruit extracts. researchgate.net

Table 2: Chiral GC-MS Method for Stereoisomeric Analysis

| Parameter | Description | Finding/Result | Reference |

| Technique | Stable Isotope Dilution Assay (SIDA) with HS-SPME-GC-MS | Provides high sensitivity and accurate quantification. | nih.govnih.gov |

| Stationary Phase | Chiral column (e.g., derivatized cyclodextrin) | Enables separation of (2R,4S) and (2S,4R) enantiomers. | researchgate.netgcms.cz |

| Elution Order | Determined through studies with stereochemically defined standards | The elution order of the cis-2-MPO enantiomers was successfully determined. | nih.gov |

| Quantification | Isotope-labeled internal standards | Concentrations in wine samples ranged from <2.6 ng/L to 303 ng/L for the two cis enantiomers. | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of molecules, such as distinguishing between cis and trans diastereomers of 2,4-disubstituted 1,3-oxathianes. researchgate.net The conformation of the six-membered 1,3-oxathiane ring, which typically adopts a chair form, places substituents in either axial or equatorial positions. researchgate.net This results in distinct chemical shifts and proton-proton (¹H-¹H) coupling constants for the protons attached to the ring.

Stereochemical Investigations of 2r,4s 2 Methyl 4 Propyl 1,3 Oxathiane

Conformational Analysis of the 1,3-Oxathiane (B1222684) Ring System

The 1,3-oxathiane ring is a six-membered heterocycle containing an oxygen atom at position 1 and a sulfur atom at position 3. nih.gov Similar to cyclohexane, the 1,3-oxathiane ring is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. researchgate.netresearchgate.net In this chair conformation, the substituents on the ring can occupy either axial or equatorial positions.

For 2,4-disubstituted 1,3-oxathianes, such as 2-methyl-4-propyl-1,3-oxathiane (B1203451), four possible stereoisomers exist: two diastereomeric pairs of enantiomers (cis and trans). The (2R,4S) designation refers to a specific cis isomer. In the chair conformation of the cis isomer, both the methyl group at the C2 position and the propyl group at the C4 position can be either both in equatorial positions or both in axial positions.

Table 1: Conformational Positions of Substituents in cis-2-methyl-4-propyl-1,3-oxathiane

| Conformer | C2-Methyl Group Position | C4-Propyl Group Position | Relative Stability |

| Diequatorial | Equatorial | Equatorial | More Stable |

| Diaxial | Axial | Axial | Less Stable |

Computational studies on the parent 1,3-oxathiane molecule have shown that the chair conformer is the most stable form. researchgate.net The introduction of alkyl substituents is expected to further stabilize the chair conformation where these groups are in equatorial positions. researchgate.net

Determination of Absolute Configuration for (2R,4S)-2-methyl-4-propyl-1,3-oxathiane

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms. For (+)-cis-2-methyl-4-propyl-1,3-oxathiane, the absolute configuration has been determined to be (2R,4S) through enantioselective synthesis. nih.gov This method involves building the target molecule from a starting material of a known absolute configuration.

A key precursor in the synthesis of this compound is (R)-3-mercaptohexan-1-ol. nih.gov The synthesis of this chiral precursor can be achieved through an asymmetric conjugate addition of a thiol to trans-2-hexenal. nih.gov One effective method utilizes a proline-derived organocatalyst to mediate the addition of benzyl (B1604629) thiol to trans-2-hexenal, followed by the removal of the benzyl group. nih.gov This sequence produces (R)-3-mercaptohexan-1-ol with a high enantiomeric excess. nih.gov

Once the optically pure (R)-3-mercaptohexan-1-ol is obtained, it is reacted with acetaldehyde (B116499) in the presence of an acid catalyst. This reaction leads to the formation of the 1,3-oxathiane ring, yielding (+)-cis-2-methyl-4-propyl-1,3-oxathiane. nih.gov Since the stereocenter at C4 originates from the known (R)-configuration of the starting material and the reaction conditions favor the formation of the cis isomer, the absolute configuration of the final product can be confidently assigned as (2R,4S).

Table 2: Key Steps in the Determination of Absolute Configuration

| Step | Reaction | Precursor/Reagent | Product | Significance |

| 1 | Asymmetric Conjugate Addition | trans-2-Hexenal, Benzyl Thiol, Proline-derived Organocatalyst | (R)-3-(benzylthio)hexan-1-ol | Establishes the (R) stereocenter |

| 2 | Deprotection | (R)-3-(benzylthio)hexan-1-ol, Sodium Naphthalenide | (R)-3-mercaptohexan-1-ol | Provides the chiral precursor |

| 3 | Cyclization | (R)-3-mercaptohexan-1-ol, Acetaldehyde | (+)-cis-2-methyl-4-propyl-1,3-oxathiane | Forms the target molecule with (2R,4S) configuration |

Configurational Stability and Interconversion Pathways

The configurational stability of this compound is largely dependent on the energy barrier to ring inversion. The diequatorial chair conformation is the most stable state. researchgate.net For this conformer to interconvert to its less stable diaxial chair form, it must pass through higher-energy transition states, such as twist-boat and half-chair conformations. researchgate.net

The energy difference between the diequatorial and diaxial conformers of the cis isomer is significant due to the steric bulk of the methyl and propyl groups. This large energy difference ensures that at equilibrium, the vast majority of the molecules exist in the diequatorial conformation, making this configurationally quite stable under normal conditions.

Interconversion between the two chair forms involves a process known as ring flipping. Computational studies on the parent 1,3-oxathiane have indicated that this process can occur through several pathways involving various flexible forms like twist and boat conformers as intermediates and transition states. researchgate.net For the (2R,4S) isomer, the pathway from the stable diequatorial chair to the unstable diaxial chair would be energetically unfavorable, thus limiting the population of the diaxial conformer.

The presence of the heteroatoms, oxygen and sulfur, in the ring also influences the stability. The longer carbon-sulfur bonds compared to carbon-oxygen and carbon-carbon bonds can lead to a slight flattening of the thioether part of the ring, which can affect the energy barriers for interconversion. researchgate.net

Impact of Stereochemistry on Molecular Recognition Profiles

The specific three-dimensional structure of a molecule is critical for its interaction with biological receptors, a process known as molecular recognition. In the case of aroma compounds like this compound, the interaction with olfactory receptors in the nose determines its perceived scent.

The distinct passion fruit aroma of this compound is a direct consequence of its (2R,4S) configuration. nih.govnih.gov The precise spatial orientation of the equatorial methyl and propyl groups on the chair-like 1,3-oxathiane ring creates a specific molecular shape and distribution of electron density that is complementary to the binding site of its corresponding olfactory receptor.

Other stereoisomers of 2-methyl-4-propyl-1,3-oxathiane have different odors, highlighting the importance of stereochemistry in sensory perception. For instance, while the (+)-cis isomer, which is (2R,4S), is described as having a tropical fruit and sulfury aroma, other isomers may be perceived differently. This principle is well-documented for other chiral aroma compounds, where different enantiomers of the same molecule can have drastically different smells or odor thresholds.

The process of chiral recognition by olfactory receptors is highly specific. The receptor's binding pocket is itself chiral, composed of amino acid residues arranged in a specific three-dimensional structure. A "lock and key" or "hand in glove" analogy is often used to describe this interaction, where only a molecule with the correct stereochemistry can fit properly into the receptor and elicit a strong neural response that the brain interprets as a particular smell. Therefore, the unique sensory profile of this compound is a direct manifestation of its specific absolute configuration and preferred conformation.

Computational and Theoretical Chemistry Approaches

Molecular Modeling of (2R,4S)-2-methyl-4-propyl-1,3-oxathiane Conformations

The 1,3-oxathiane (B1222684) ring, the core of this compound, is a six-membered heterocycle that, like cyclohexane, can adopt various conformations. The most stable conformation is typically a chair form. However, the presence of substituents and the interplay of steric and electronic effects can lead to the existence of other, higher-energy conformations such as twist-boats and boats.

Computer simulations of the conformational isomerization of the parent 1,3-oxathiane molecule have been performed using quantum-chemical approximations. researchgate.net These studies show that the interconversion between the two degenerate chair conformers can proceed through several pathways, including directly and via flexible forms. researchgate.net The potential energy surface of 1,3-oxathiane includes minimum points corresponding to chair and twist forms, as well as transition states like semi-chair and boat forms. researchgate.net

For the substituted this compound, the methyl group at position 2 and the propyl group at position 4 significantly influence the conformational equilibrium. In the (2R,4S) or cis isomer, one substituent will be in an axial position and the other in an equatorial position in the chair conformation. The relative stability of the two possible chair conformations will depend on the A-values (conformational energies) of the methyl and propyl groups. Generally, the conformation where the larger propyl group occupies the less sterically hindered equatorial position would be favored.

Molecular mechanics and quantum mechanics calculations can be employed to model the potential energy surface of this compound. These models can predict the geometries and relative energies of the different stable conformers.

Table 1: Illustrative Conformational Analysis of this compound

| Conformer | Propyl Group Position | Methyl Group Position | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | Axial | 0.00 (most stable) |

| Chair 2 | Axial | Equatorial | > 1.0 (less stable) |

| Twist-Boat | - | - | Higher energy |

| Boat | - | - | Highest energy |

| Note: The relative energy values are illustrative and would require specific calculations for precise determination. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. researchgate.net These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. jmaterenvironsci.com

For this compound, the presence of two heteroatoms, oxygen and sulfur, with different electronegativities, leads to a non-uniform distribution of charge. The oxygen atom will be a region of higher electron density, while the sulfur atom, being less electronegative than oxygen but more polarizable, will also influence the electronic landscape.

The HOMO and LUMO energies are particularly important as they relate to the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the chemical stability of the molecule. A larger gap suggests higher stability and lower reactivity.

These calculations can also be used to predict reactivity descriptors such as ionization potential, electron affinity, and local reactivity indices, which can indicate the most likely sites for electrophilic or nucleophilic attack. Intramolecular interactions, such as those between the sulfur lone pair and other parts of the molecule, can also be investigated, as these can significantly influence the molecule's conformation and reactivity. rsc.org

Table 2: Predicted Electronic Properties of this compound (Illustrative DFT Calculation Results)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | ~1.5 D |

| Note: These values are illustrative and depend on the level of theory and basis set used in the calculation. |

In Silico Prediction of Receptor Binding Affinity and Ligand Efficiency

The aroma of this compound is perceived through its interaction with olfactory receptors in the nasal epithelium. Predicting which of the hundreds of olfactory receptors a specific molecule will bind to is a complex challenge. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly being used to address this. elifesciences.org

Molecular docking simulations can be used to predict the binding mode and affinity of this compound with models of olfactory receptors. nih.gov These simulations require a three-dimensional structure of the receptor, which can often be generated through homology modeling, and a model of the ligand in its bioactive conformation. The docking algorithm then explores possible binding poses of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding free energy.

Ligand efficiency (LE) is a metric used to compare the binding affinity of different molecules normalized by their size. It is calculated as the binding affinity divided by the number of heavy (non-hydrogen) atoms. This metric can be used to identify compounds that have a high binding affinity for their size, which is a desirable property in drug and flavor/fragrance discovery.

Cheminformatics Analysis of Related Oxathiane Structures and Their Biological Attributes

Cheminformatics involves the use of computational methods to analyze large datasets of chemical structures and their associated properties. nih.gov By analyzing databases of known flavor and fragrance compounds, it is possible to identify structural motifs and physicochemical properties that are associated with particular sensory attributes.

For this compound, a cheminformatics analysis could involve comparing its structure and properties to other known sulfur-containing aroma compounds and other oxathiane derivatives. google.comgoogle.com This could help to identify the key structural features responsible for its characteristic passion fruit aroma.

Such an analysis might reveal that the specific cis stereochemistry, the size and shape of the propyl group, and the presence of the methyl group at the 2-position are all crucial for its unique sensory profile. By comparing it with other isomers and related compounds, it may be possible to build predictive models that can identify new oxathiane derivatives with desirable flavor and fragrance properties.

Future Research Directions and Translational Perspectives Excluding Clinical Applications

Development of Novel Synthetic Methodologies for Oxathiane Scaffolds

The synthesis of structurally defined oxathianes, particularly with specific stereochemistry, remains an area of active development. While methods exist for producing the target compound, future research is focused on creating more efficient, sustainable, and versatile synthetic routes.

A key objective is the advancement of "green" synthetic methods that are more environmentally friendly and cost-effective. nih.gov This includes the use of ultrasound irradiation and aqueous media, which can lead to high yields and shorter reaction times for producing oxazine (B8389632) derivatives, a related class of heterocycles. researchgate.net Researchers are exploring novel catalytic systems to improve efficiency and selectivity. For instance, scandium trifluoromethanesulfonate (B1224126) has been used as a catalyst in the synthesis of oxazine scaffolds through an N,O-acetal and olefin cyclization sequence. researchgate.net Similarly, ruthenium has proven to be a highly efficient catalyst for the stereospecific rearrangement of isoxazolidines to yield N-H-1,3-oxazinanes. organic-chemistry.org

For chiral oxathianes, enantioselective synthesis is paramount. A notable route for a stereoisomer of the target compound, (+)-cis-2-methyl-4-propyl-1,3-oxathiane, involves the asymmetric conjugated addition of a thiol to an aldehyde, mediated by a proline-derived organocatalyst. nih.gov This approach successfully yields the precursor, (R)-3-mercaptohexan-1-ol, with high enantiomeric excess. nih.gov Other strategies that have been developed for synthesizing 1,3-oxathiane (B1222684) rings include the intramolecular Pummerer rearrangement of specific sulfinyl compounds. researchgate.net Future work will likely focus on refining these organocatalytic and rearrangement strategies and discovering new catalytic systems to access a wider diversity of substituted oxathiane scaffolds with precise stereochemical control.

Advanced Spectroscopic Characterization Techniques for Chiral Oxathianes

A complete understanding of the structure-function relationship of chiral molecules like (2R,4S)-2-methyl-4-propyl-1,3-oxathiane requires sophisticated characterization techniques. While standard methods provide basic structural data, advanced spectroscopic and computational approaches are needed to probe the fine details of their three-dimensional conformations and intermolecular interactions.

Future research will increasingly rely on advanced Nuclear Magnetic Resonance (NMR) techniques. For example, n.O.e. (Nuclear Overhauser effect) 1H-NMR differential spectroscopy has been effectively used to determine the stereochemical outcome of reactions producing chiral 1,3-oxathianes, providing crucial insights into their conformational preferences. researchgate.net

These experimental techniques are powerfully complemented by computational chemistry. rsc.org Methods such as Atoms in Molecules (AIM) analysis and calculations using software like GAUSSIAN are employed to study the non-covalent interactions that dictate molecular conformation and recognition properties. iisc.ac.in Symmetry Adapted Perturbation Theory (SAPT) is another computational tool used to uncover the nature of stabilizing interactions, such as those between sulfur and other heteroatoms. rsc.org The integration of advanced NMR spectroscopy with high-level computational modeling represents a key future direction for achieving a detailed understanding of the spatial arrangement and dynamic behavior of chiral oxathianes.

Elucidating the Enzymology of Oxathiane Formation in Biological Systems

The compound this compound is recognized as a naturally occurring metabolite, notably contributing to the characteristic aroma of yellow passion fruit. nih.govchemicalbook.com Its formation has also been observed during the fermentation of Sauvignon blanc juice, suggesting a biological or enzymatic origin. sigmaaldrich.com However, the specific enzymatic pathways responsible for its biosynthesis remain largely uncharacterized.

Future research should prioritize the identification and characterization of the enzymes involved in the formation of the 1,3-oxathiane ring in natural systems. This endeavor would involve isolating enzymes from sources like passion fruit and studying their catalytic mechanisms. The thiol functional group (-SH), a key component of precursors like cysteine, plays a critical role in a vast array of biological processes and enzymatic reactions. wikipedia.org Elucidating how organisms construct the oxathiane ring from thiol-containing precursors could open new avenues for biocatalysis.

Integrating biocatalysis and bioengineering with traditional organic synthesis holds significant potential. researchgate.net By harnessing nature's enzymatic machinery, it may become possible to develop highly selective and sustainable methods for producing this compound and other valuable sulfurous heterocycles.

Expanding the Scope of Molecular Recognition Studies for Sulfurous Heterocycles

The sulfur atom in heterocycles like oxathianes imparts unique properties that are crucial for molecular recognition. nih.gov Unlike its oxygen counterpart, the bivalent sulfur atom has areas of positive electrostatic potential, a consequence of low-lying σ* orbitals associated with its bonds (e.g., C–S). acs.org This feature, known as a "σ-hole," allows sulfur to participate in attractive, non-covalent interactions with electron-rich atoms like oxygen and nitrogen, a phenomenon termed chalcogen bonding. researchgate.net

These non-covalent interactions are fundamental to how sulfur-containing molecules interact with biological targets and other materials. iisc.ac.inresearchgate.net Research has shown that these interactions can modulate the conformational preferences of a molecule, which is a critical aspect of drug design and materials science. acs.org Future studies will focus on expanding our understanding of these subtle forces. Advanced techniques such as X-ray crystallography are vital for analyzing the precise geometry of these interactions in the solid state. iisc.ac.in

The unique binding properties of sulfurous heterocycles are also being explored for practical applications. For example, macrocyclic hosts like cyclohexanohemicucurbiturils have shown potential for the selective extraction of sulfur-containing heterocycles from water, demonstrating a practical use for their molecular recognition capabilities. chemrxiv.org A deeper understanding of the non-covalent interactions involving sulfur will enable the rational design of new materials, sensors, and catalysts based on the specific molecular recognition properties of oxathianes and other sulfurous heterocycles.

Research Findings Summary

| Section | Key Research Area | Principal Findings and Future Directions | Relevant Techniques |

| 6.1 | Novel Synthetic Methodologies | Development of green and efficient catalytic methods. nih.govresearchgate.net Focus on enantioselective synthesis using organocatalysts and novel rearrangement reactions to achieve specific stereoisomers. organic-chemistry.orgnih.govresearchgate.net | Ultrasound Irradiation, Ruthenium Catalysis, Pummerer Rearrangement |

| 6.2 | Advanced Spectroscopic Characterization | Use of advanced NMR (e.g., n.O.e. spectroscopy) to determine stereochemistry and conformation. researchgate.net Integration with computational analysis (AIM, SAPT) to model molecular structure and interactions. rsc.orgiisc.ac.in | 1H-NMR, n.O.e. Spectroscopy, Computational Modeling (GAUSSIAN) |

| 6.3 | Enzymology of Formation | The compound is a natural metabolite, but specific biosynthetic enzymes are unknown. nih.govchemicalbook.com Future work aims to identify enzymes from natural sources (e.g., passion fruit) for use in biocatalysis. researchgate.net | Enzyme Isolation, Mechanistic Studies, Biocatalysis |

| 6.4 | Molecular Recognition | The sulfur atom's unique electronic properties (σ-hole) enable specific non-covalent interactions (chalcogen bonding). acs.orgresearchgate.net These interactions are key to molecular conformation and can be harnessed for applications like selective extraction. chemrxiv.org | X-ray Crystallography, NMR Spectroscopy, Molecular Balances |

Q & A

Q. What are the natural sources and biosynthetic pathways of (2R,4S)-2-methyl-4-propyl-1,3-oxathiane in food systems?

this compound (cis-tropathiane) occurs naturally in yellow passion fruit (Passiflora edulis), pineapple, whisky, and white wines. Its biosynthesis likely involves the reaction of 3-sulfanylhexan-1-ol (3-SH) with acetaldehyde under acidic conditions, as observed in wine matrices . To validate its presence, researchers use gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution assays (SIDA) and compare retention indices with synthetic standards .

Q. What analytical techniques are recommended for quantifying cis-2-methyl-4-propyl-1,3-oxathiane in complex matrices like wine?

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS and SIDA is the gold standard. Key steps include:

Q. What validated synthetic routes exist for stereoselective preparation of this compound?

Synthesis involves cyclization of 3-SH and acetaldehyde under controlled pH (3.0–4.0) and temperature (20–25°C). Stereoselectivity is achieved using chiral catalysts (e.g., L-proline) or enzymatic methods. The final product is purified via fractional distillation, yielding ≥95% cis-isomer purity .

Q. What safety assessment frameworks exist for 2-methyl-4-propyl-1,3-oxathiane in food applications?

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established a no-observed-effect level (NOEL) of 0.44 mg/kg body weight/day in rats. However, data gaps persist for human exposure thresholds and long-term toxicokinetics. Regulatory approvals (e.g., EU FEMA 3578) rely on extrapolation from structurally related compounds .

Advanced Research Questions

Q. How does the stereochemistry of 2-methyl-4-propyl-1,3-oxathiane influence its odor detection thresholds and flavor contribution?

The cis-isomer ((2R,4S)-configuration) has a lower odor threshold (2 ppb in water) compared to the trans-isomer (4 ppb). In wine, its tropical/passionfruit aroma is perceptible at 7.1 µg/L but rarely exceeds sensory thresholds (<460 ng/L). Chirality-specific receptor binding studies using olfactometry are recommended to elucidate structure-activity relationships .

Q. How can researchers resolve contradictions in reported stability profiles of cis-2-methyl-4-propyl-1,3-oxathiane during wine storage?

Conflicting data arise from variable storage conditions (pH, temperature, acetaldehyde levels). A controlled study design should include:

Q. How does the formation of cis-2-methyl-4-propyl-1,3-oxathiane impact the availability of 3-sulfanylhexan-1-ol (3-SH) in wine aroma development?

During fermentation, cis-2-MPO acts as a transient "sink" for 3-SH, peaking mid-fermentation before declining. A strong correlation (r = 0.72) between 3-SH and cis-2-MPO suggests reversible equilibrium. Researchers should model reaction kinetics (e.g., second-order rate constants) and assess yeast strain impacts on thiol retention .

Q. How to design fermentation experiments to study the kinetic relationship between cis-2-methyl-4-propyl-1,3-oxathiane, acetaldehyde, and varietal thiols?

- Use Saccharomyces cerevisiae strains (e.g., J7, VIN13) with divergent acetaldehyde production profiles.

- Conduct time-course sampling (0–14 days) to track cis-2-MPO, 3-SH, and acetaldehyde via GC-MS.

- Apply Pearson correlation analysis and principal component analysis (PCA) to identify metabolic linkages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.